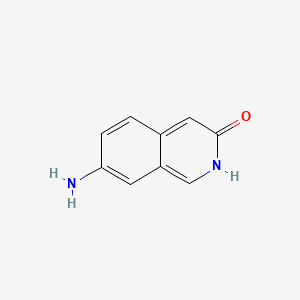

7-Aminoisoquinolin-3-ol

Vue d'ensemble

Description

7-Aminoisoquinolin-3-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its molecular formula is C9H8N2O, and it has a molecular weight of 160.17 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisoquinolin-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with glyoxylic acid under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the isoquinoline ring system .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . Additionally, the use of recyclable catalysts and ionic liquids has been explored to further improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant pharmacological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H8N2O

- Molecular Weight : 160.17 g/mol

The compound features an amino group at the 7th position and a hydroxyl group at the 3rd position of the isoquinoline ring system. This unique structure contributes to its solubility and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Chemistry

7-Aminoisoquinolin-3-ol serves as a building block for the synthesis of complex heterocyclic compounds. Its derivatives are being investigated for various applications in organic synthesis, including drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor antagonist . It has shown promise in modulating cellular processes by interacting with specific molecular targets.

Medicine

The compound exhibits a wide range of therapeutic applications , including:

- Anti-inflammatory : It has been shown to reduce inflammation through various mechanisms.

- Anticancer : Research indicates that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

- Antimicrobial : The compound demonstrates antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Industry

In industrial applications, this compound is utilized in the development of dyes , pigments , and other industrial chemicals. Its unique chemical properties make it suitable for various formulations.

Anticancer Effects

A study involving human cancer cell lines demonstrated that this compound exhibited significant growth inhibition across several cancer types, with IC50 values ranging from 10 to 30 µM. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

Research has shown that this compound effectively inhibits the growth of fluoroquinolone-resistant strains of bacteria. For example, it demonstrated minimum inhibitory concentrations (MIC) as follows:

Table 2: Antimicrobial Activity

Mécanisme D'action

The mechanism of action of 7-Aminoisoquinolin-3-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, thereby modulating cellular processes. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Isoquinoline: A parent compound with a similar structure but lacks the amino and hydroxyl groups.

Quinoline: Another related compound with a nitrogen atom in the ring system but differs in its biological activities.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.

Uniqueness: 7-Aminoisoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both amino and hydroxyl groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

7-Aminoisoquinolin-3-ol (7-AIQ) is a heterocyclic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article delves into the biological activity of 7-AIQ, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-AIQ is , with a molecular weight of approximately 164.17 g/mol. The compound features an amino group at the 7-position and a hydroxyl group at the 3-position of the isoquinoline core, which contributes to its unique chemical reactivity and biological properties.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

One of the primary mechanisms through which 7-AIQ exerts its biological effects is by inhibiting poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2. These enzymes are crucial for DNA repair processes. Inhibition of PARP activity has significant therapeutic implications in oncology, especially for tumors with homologous recombination repair deficiencies. Research indicates that 7-AIQ can selectively inhibit these enzymes, leading to enhanced cytotoxicity in cancer cells that rely on PARP for survival .

Modulation of Inflammatory Pathways

Recent studies have shown that 7-AIQ also modulates inflammatory pathways. For instance, it has been demonstrated to downregulate the NF-κB signaling pathway, which is often activated in inflammatory responses. By inhibiting NF-κB activity, 7-AIQ reduces the expression of pro-inflammatory cytokines such as IL-6 and TGF-β1 in models of colitis . This suggests a potential role for 7-AIQ in treating inflammatory diseases beyond cancer.

Anticancer Activity

The anticancer properties of 7-AIQ have been evaluated in various studies. In vitro assays have shown that derivatives of 7-AIQ exhibit significant antiproliferative activity against several cancer cell lines, including gastric, lung, and bladder cancer cells. For example, one study reported IC50 values comparable to established chemotherapeutic agents like etoposide .

Table 1: Antiproliferative Activity of 7-AIQ Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AGS (gastric) | 2.4 | |

| J82 (bladder) | 2.4 | ||

| SK-MES-1 (lung) | Moderate |

Neuroprotective Effects

In addition to its anticancer activity, 7-AIQ has shown promise in neuroprotection. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

- Colitis Model Study : A study investigated the effects of 7-AIQ in a dextran sodium sulfate (DSS)-induced colitis model. Treatment with 7-AIQ resulted in significant reductions in inflammatory markers and improved histological scores compared to untreated controls, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Evaluation : In a comparative study involving various isoquinoline derivatives, 7-AIQ exhibited superior antiproliferative effects against bladder cancer cell lines compared to other compounds tested. The study highlighted its potential as a lead compound for further development in cancer therapy .

Propriétés

IUPAC Name |

7-amino-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXBHLGJSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306669 | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-99-6 | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isoquinolinone, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.